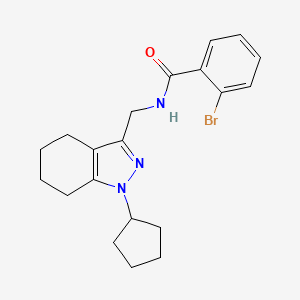

2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Description

2-Bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a benzamide derivative characterized by a brominated aromatic ring and a cyclopentyl-tetrahydroindazole substituent.

Software suites like SHELX and WinGX are critical for crystallographic refinement and structure visualization, as highlighted in and . These tools ensure precise determination of bond lengths, angles, and molecular conformations, which are essential for understanding reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-bromo-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKABLUOXVLGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with the indazole moiety have been found to exhibit a wide variety of biological properties. They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities.

Mode of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate various kinases, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk. These kinases play a role in the treatment of diseases such as cancer.

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner. These mediators are involved in inflammatory responses and tissue remodeling, suggesting that the compound may have anti-inflammatory effects.

Biological Activity

The compound 2-bromo-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide (CAS Number: 1448125-40-3) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 402.3 g/mol. The structure features a bromine atom attached to a benzamide moiety, which is further substituted with a cyclopentyl group and a tetrahydroindazole derivative.

| Property | Value |

|---|---|

| CAS Number | 1448125-40-3 |

| Molecular Formula | C20H24BrN3O |

| Molecular Weight | 402.3 g/mol |

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

- Formation of the Tetrahydroindazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Bromination : The introduction of the bromine atom can be accomplished using brominating agents such as N-bromosuccinimide (NBS).

- Amidation : Finally, the benzamide structure is formed through an amidation reaction with benzoyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways associated with pain and inflammation.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory properties by inhibiting cytokine production in activated macrophages. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Cytotoxicity Profiles : The cytotoxicity of this compound has been assessed in various cancer cell lines. One study reported that related indazole derivatives showed selective cytotoxicity towards glioma cells while sparing normal astrocytes . This selectivity suggests potential therapeutic applications in cancer treatment.

- Pharmacological Evaluation : A pharmacological evaluation indicated that compounds with similar frameworks exhibited promising results in reducing tumor growth in animal models. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| CGP 28238 | Anti-inflammatory | <2 |

| Dehydroabietylamine derivative | Antiparasitic | 0.37 (L. donovani) |

| Compound C | Anti-glioma | Low micromolar |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of the target compound with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

Key Differences :

Crystallographic and Computational Tools

Both compounds rely on advanced software for structural validation:

- SHELX : Used for refining crystallographic data and solving phase problems, as described by Sheldrick .

- WinGX/ORTEP : Employed for visualizing anisotropic displacement parameters and generating publication-ready figures .

Research Findings and Implications

- Synthetic Challenges : The target compound’s indazole-methylamine intermediate may require multi-step synthesis under inert conditions, contrasting with the straightforward acyl chloride-amine coupling used for the analog .

- Biological Relevance : The bromobenzamide group is a common pharmacophore in protease inhibitors, while the cyclopentyl group could modulate metabolic stability.

Q & A

Q. Basic Research Focus

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .

- Spectroscopic analysis :

- ¹H NMR : Confirm methylene bridge integration (δ 4.2–4.5 ppm for –CH₂–NH–) and cyclopentyl protons (δ 1.5–2.0 ppm) .

- HRMS : Validate molecular weight (expected [M+H]⁺ ~430–440 Da) .

Advanced Tip : Compare experimental and DFT-calculated bond lengths/angles to assess conformational stability .

What structural features influence the biological activity of this benzamide derivative?

Q. Basic Structure-Activity Relationship (SAR)

- Bromine substituent : Enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition) .

- Cyclopentyl-tetrahydroindazole core : Increases lipophilicity (LogP ~3.5), aiding membrane permeability .

- Methylene linker : Flexibility may modulate interactions with deep binding pockets .

Methodological Insight : Replace bromine with chlorine/fluorine in analogs to test halogen-dependent activity .

How can computational modeling predict target engagement and selectivity?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. Prioritize the indazole core’s interaction with catalytic lysine residues .

- MD simulations : Simulate binding stability (e.g., 100 ns runs in GROMACS) to assess residence time .

- Pharmacophore modeling : Map hydrophobic (cyclopentyl), hydrogen-bond (benzamide carbonyl), and aromatic features .

Validation : Cross-check with in vitro assays (e.g., kinase inhibition IC₅₀) to refine models .

What in vitro assays are suitable for evaluating anticancer potential?

Q. Advanced Research Focus

- NCI-60 panel : Screen at 10 µM to identify cell line-specific cytotoxicity (GI₅₀ < 1 µM suggests high potency) .

- Mechanistic studies :

- Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates.

- Cell cycle : Use flow cytometry (PI staining) to assess G1/S arrest .

- Selectivity : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK-293) .

Note : Include positive controls (e.g., doxorubicin) and validate solubility in DMSO/PBS .

How can crystallographic data resolve discrepancies in proposed binding modes?

Q. Advanced Research Focus

- Co-crystallization : Soak protein crystals (e.g., PI3Kγ) with 1 mM compound for 24–48 hours .

- Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<2.0 Å) datasets .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

Case Study : A similar benzamide derivative showed hydrogen bonding with Thr887 in PI3Kγ via its carbonyl group .

How should researchers address contradictory biochemical assay results?

Q. Advanced Data Analysis

- Orthogonal assays : Confirm kinase inhibition via both radiometric (³³P-ATP) and fluorescence-based (ADP-Glo) methods .

- Artifact checks : Test for aggregation (e.g., 0.01% Triton X-100) or redox activity (e.g., DTT control) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.01) across triplicate runs .

Example : Discrepant IC₅₀ values may arise from compound precipitation at high concentrations .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced Formulation

- Prodrug design : Introduce phosphate esters at the benzamide carbonyl (hydrolyzed in vivo) .

- Nanoparticle encapsulation : Use PLGA-PEG carriers (50–100 nm size) to enhance plasma half-life .

- LogD optimization : Reduce LogP from ~3.5 to 2.0 via polar substituents (e.g., –OH or –SO₂NH₂) .

Validation : Measure pharmacokinetics (Cₘₐₓ, AUC) in rodent models after oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.